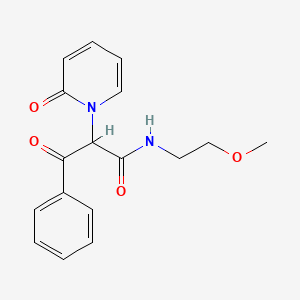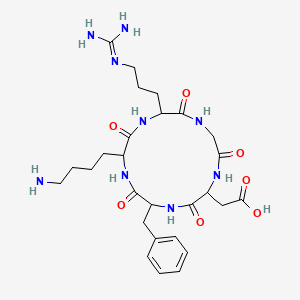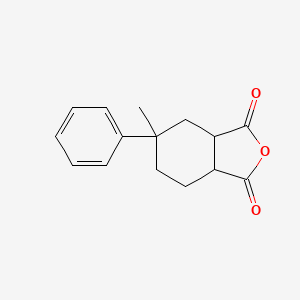![molecular formula C11H17N3O2S2 B12457363 5-({[2-(tert-butylsulfanyl)ethyl]amino}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12457363.png)
5-({[2-(tert-butylsulfanyl)ethyl]amino}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-({[2-(TERT-BUTYLSULFANYL)ETHYL]AMINO}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a diazinane ring, a tert-butylsulfanyl group, and an amino methylene group, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[2-(TERT-BUTYLSULFANYL)ETHYL]AMINO}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of tert-butylsulfanyl ethanol with an appropriate amine to form the intermediate, which is then subjected to further reactions to introduce the diazinane ring and other functional groups. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process. These methods aim to optimize reaction conditions, reduce waste, and ensure consistent quality of the final product .
化学反応の分析
Types of Reactions
5-({[2-(TERT-BUTYLSULFANYL)ETHYL]AMINO}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired transformation. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions may be carried out at room temperature under inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For instance, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
科学的研究の応用
5-({[2-(TERT-BUTYLSULFANYL)ETHYL]AMINO}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5-({[2-(TERT-BUTYLSULFANYL)ETHYL]AMINO}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the nature of the target and the context in which the compound is used .
類似化合物との比較
Similar Compounds
2-TERT-BUTYLSULFANYL-ETHANOL: A related compound with a simpler structure, used in similar applications but with different reactivity and properties.
(5Z)-1-Allyl-5-({[2-(tert-butylsulfanyl)ethyl]amino}methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: Another compound with a similar core structure but different substituents, leading to variations in its chemical behavior and applications.
Uniqueness
5-({[2-(TERT-BUTYLSULFANYL)ETHYL]AMINO}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE stands out due to its specific combination of functional groups, which confer unique reactivity and interaction capabilities. This makes it particularly valuable in research and industrial applications where precise control over chemical transformations is required .
特性
分子式 |
C11H17N3O2S2 |
|---|---|
分子量 |
287.4 g/mol |
IUPAC名 |
5-(2-tert-butylsulfanylethyliminomethyl)-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C11H17N3O2S2/c1-11(2,3)18-5-4-12-6-7-8(15)13-10(17)14-9(7)16/h6H,4-5H2,1-3H3,(H3,13,14,15,16,17) |
InChIキー |
IQRRFLQFZDGARM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)SCCN=CC1=C(NC(=S)NC1=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-ethoxyphenyl)alaninamide](/img/structure/B12457302.png)
![4-[6-(2-Thienyl)-4-(trifluoromethyl)pyrimidin-2yl]aminobenzoic acid](/img/structure/B12457308.png)

![5,5'-[hexane-1,6-diylbis(oxy)]bis[2-(2,3-dimethylphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B12457324.png)

![4-tert-butyl-1-[1-(diphenylmethyl)-1H-tetrazol-5-yl]-N-methylcyclohexanamine](/img/structure/B12457341.png)

![4,4'-{[4-(pentyloxy)phenyl]methanediyl}bis(1,3-diphenyl-1H-pyrazol-5-ol)](/img/structure/B12457354.png)

![2-[(3-cyano-6-methyl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B12457368.png)
![4-({[4-({3-[(2-Methylphenyl)carbamoyl]phenyl}amino)-4-oxobutanoyl]oxy}acetyl)phenyl furan-2-carboxylate](/img/structure/B12457381.png)
![2-{4-Amino-5H-pyrrolo[3,2-D]pyrimidin-7-YL}-5-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride](/img/structure/B12457384.png)
